Leptophos oxon
Overview
Description
Leptophos oxon, also known as phenylphosphonic acid 4-bromo-2,5-dichlorophenyl methyl ester, is a toxic metabolite of the pesticide leptophos. It belongs to the class of organophosphates and is known for its high toxicity. The compound has a molecular formula of C₁₃H₁₀BrCl₂O₃P and a molecular weight of 396.00 g/mol . This compound is primarily recognized for its role in inhibiting acetylcholinesterase, an enzyme crucial for nerve function .
Mechanism of Action
Target of Action
Leptophos oxon primarily targets cholinesterases . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting these enzymes, this compound disrupts normal nerve function .
Mode of Action
This compound acts as an irreversible inhibitor of cholinesterases . The inhibitory activity of this compound seems to be related to hydrophobic interactions involving lipophilic groups such as phenyl and 4-bromo-2,5-dichlorophenyl and the ability of these groups to donate electrons to form a complex with the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting cholinesterases, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can disrupt nerve signaling and lead to a variety of downstream effects, including muscle contractions and potentially fatal respiratory failure .
Pharmacokinetics
This compound is metabolized in humans by cytochrome P450 enzymes , as well as by esterases and paraoxonases . The metabolism of this compound can be both mono- and bi-phasic, suggesting the involvement of multiple enzymes with different KM or substrate/metabolite effects on the metabolism .
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function due to the inhibition of cholinesterases . This can lead to a range of symptoms, from muscle contractions to respiratory failure . In severe cases, exposure to this compound can be fatal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the rate of metabolism and clearance of this compound can be affected by the concentration of the compound . Additionally, certain environmental conditions may affect the stability of this compound, potentially altering its potency and effects .
Biochemical Analysis
Biochemical Properties
Leptophos oxon plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in neurotransmission. It interacts with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound leads to the accumulation of acetylcholine in synaptic clefts, resulting in prolonged nerve impulses and potential neurotoxicity . Additionally, this compound has been shown to inhibit neurotoxic esterase (NTE), which is involved in neural development and function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound disrupts normal neurotransmission, leading to symptoms such as muscle twitching, convulsions, and paralysis . Furthermore, this compound affects cell signaling pathways by altering the levels of acetylcholine, which can impact gene expression and cellular metabolism . Studies have also shown that this compound can induce oxidative stress in cells, leading to cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key enzymes and proteins. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition is irreversible, leading to sustained acetylcholine levels and continuous stimulation of cholinergic receptors. Additionally, this compound inhibits NTE by binding to its active site, disrupting its normal function and potentially leading to neurotoxic effects . These interactions highlight the compound’s ability to interfere with critical biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can persist in biological systems, leading to prolonged inhibition of acetylcholinesterase and NTE . This sustained inhibition can result in chronic neurotoxic effects, emphasizing the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily inhibits acetylcholinesterase, leading to mild neurotoxic symptoms . At higher doses, this compound can cause severe toxicity, including convulsions, respiratory distress, and death . Studies have identified threshold doses for these adverse effects, highlighting the need for careful dosage control in experimental and environmental contexts.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and esterases . These enzymes facilitate the biotransformation of this compound into various metabolites, including phenylphosphonic acid and 4-bromo-2,5-dichlorophenol . The metabolic flux of this compound can influence its toxicity and persistence in biological systems, making it essential to understand these pathways for risk assessment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and brain, where it exerts its toxic effects . Understanding the transport mechanisms of this compound is crucial for predicting its distribution and potential impact on different organs.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and organelles involved in neurotransmission . The compound’s localization is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may direct this compound to specific compartments, affecting its activity and function within cells .
Preparation Methods
Leptophos oxon can be synthesized through the reaction of O-methyl phenylthiophosponyl chloride with 4-bromo-2,5-dichlorophenol. The reaction proceeds as follows: [ \text{C}_7\text{H}_8\text{ClOPS} + \text{C}_6\text{H}3\text{BrCl}2\text{O} \rightarrow \text{C}{13}\text{H}{10}\text{BrCl}_2\text{O}_2\text{PS} + \text{HCl} ] This method involves the use of specific reagents and controlled reaction conditions to ensure the successful synthesis of this compound .
Chemical Reactions Analysis
Leptophos oxon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites. The oxidation process often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenylphosphonic acid and 4-bromo-2,5-dichlorophenol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, water, and various nucleophiles. The major products formed from these reactions are phenylphosphonic acid and 4-bromo-2,5-dichlorophenol .
Scientific Research Applications
Leptophos oxon has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of organophosphates.
Biology: this compound is employed in research to understand its effects on biological systems, particularly its inhibitory action on acetylcholinesterase.
Medicine: The compound is studied for its potential therapeutic applications and its role in toxicology.
Industry: This compound is used in the development of pesticides and other agrochemicals
Comparison with Similar Compounds
Leptophos oxon is similar to other organophosphates such as paraoxon, dichlorvos, and methamidophos. it is unique in its specific structure and the presence of bromine and chlorine atoms, which contribute to its distinct reactivity and toxicity. Other similar compounds include:
Paraoxon: An organophosphate insecticide and a potent acetylcholinesterase inhibitor.
Dichlorvos: Another organophosphate used as an insecticide, known for its rapid action.
Methamidophos: An organophosphate insecticide with similar inhibitory effects on acetylcholinesterase
This compound stands out due to its specific chemical structure and the resulting biological effects, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-[methoxy(phenyl)phosphoryl]oxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2O3P/c1-18-20(17,9-5-3-2-4-6-9)19-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKUYRKZFGSMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865175 | |
Record name | 4-Bromo-2,5-dichlorophenyl methyl phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25006-32-0 | |
Record name | Leptophos oxon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25006-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leptophos oxon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025006320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2,5-dichlorophenyl methyl phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,5-dichloro-4-[methoxy(phenyl)phosphoryl]oxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEPTOPHOS OXON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S10ESQ22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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